2,2',3,4,4',5,6,6'-Octachlorobiphenyl
Overview
Description
2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) with the molecular formula C12H2Cl8 and a molecular weight of 429.77 g/mol . This compound is one of the many PCBs that were widely used in industrial applications due to their chemical stability and insulating properties. PCBs have been banned in many countries due to their environmental persistence and potential health hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl can be synthesized from pentachlorobenzene and 2,4,6-trichloroaniline . The reaction typically involves chlorination under controlled conditions to achieve the desired substitution pattern on the biphenyl ring .
Industrial Production Methods: Industrial production of PCBs, including 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl, involved the direct chlorination of biphenyl in the presence of a catalyst. This process allowed for the production of various PCB congeners with different degrees of chlorination .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: This reaction can result in the dechlorination of the compound.
Substitution: This reaction involves the replacement of chlorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dechlorinated derivatives of 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl .
Scientific Research Applications
2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key applications include:
Environmental Chemistry: Research on the persistence and degradation of PCBs in the environment.
Toxicology: Studies on the toxic effects of PCBs on wildlife and humans, including endocrine disruption and carcinogenicity.
Analytical Chemistry: Development of methods for detecting and quantifying PCBs in environmental samples.
Mechanism of Action
The mechanism of action of 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including those encoding cytochrome P450 enzymes . This leads to the biotransformation of the compound and the generation of reactive metabolites that can cause cellular damage .
Comparison with Similar Compounds
- 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl (PCB 195)
- 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl (PCB 201)
- 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl (PCB 194)
Uniqueness: 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical properties, environmental persistence, and biological activity. This compound is particularly notable for its high degree of chlorination, which contributes to its stability and resistance to degradation .
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,4,6-trichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-4(14)6(5(15)2-3)7-8(16)10(18)12(20)11(19)9(7)17/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZUWXRNKHXZFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074240 | |
Record name | 2,2',3,4,4',5,6,6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-52-9 | |
Record name | 2,2',3,4,4',5,6,6'-Octachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,4',5,6,6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,4',5,6,6'-OCTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJJ2UNV2AD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.